![molecular formula C11H21O3PS B12546073 3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione CAS No. 143085-82-9](/img/structure/B12546073.png)
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[222]octane-1-thione is a bicyclic organophosphorus compound It is characterized by its unique structure, which includes a phosphorus atom bonded to three oxygen atoms and one sulfur atom, forming a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione typically involves the reaction of a suitable phosphite with a sulfurizing agent. One common method is the reaction of a trialkyl phosphite with elemental sulfur or a sulfur donor such as Lawesson’s reagent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is essential. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological thiols.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of 3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione involves its interaction with biological molecules, particularly thiols. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications, such as enzyme inhibition in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide
- 3-tert-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione
- 3-(Propan-2-yl)-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione
Uniqueness
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[222]octane-1-thione is unique due to its specific substitution pattern on the bicyclic phosphorus-containing ring This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
143085-82-9 |
|---|---|
Molekularformel |
C11H21O3PS |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-butyl-4-propyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H21O3PS/c1-3-5-6-10-11(7-4-2)8-12-15(16,14-10)13-9-11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
GTTGBVHQCMMEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2(COP(=S)(O1)OC2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
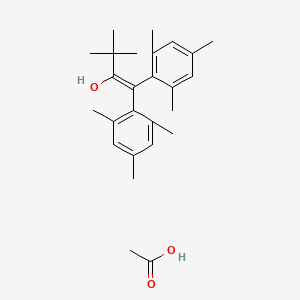
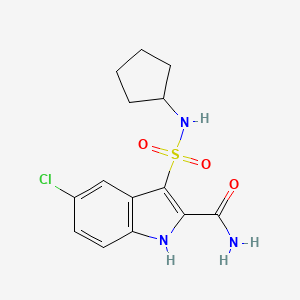

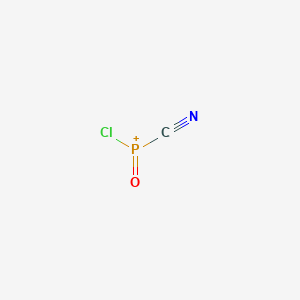
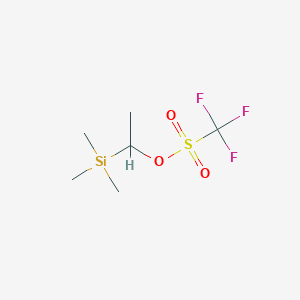



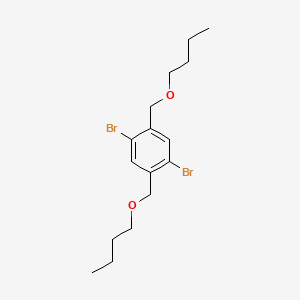
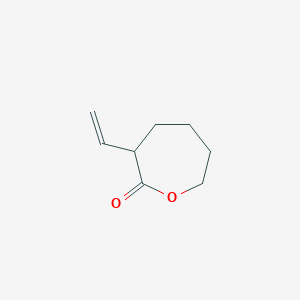
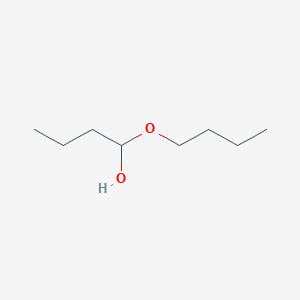
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
